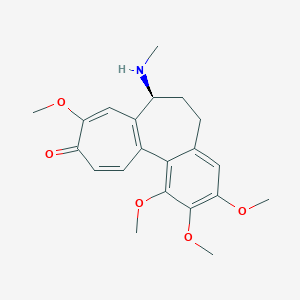

Isodemecolcine

Übersicht

Beschreibung

Isodemecolcine is an antimitotic agent that disrupts microtubules by binding to tubulin and preventing its polymerization . It stimulates the intrinsic GTPase activity of tubulin and induces apoptosis in several normal and tumor cell lines .

Synthesis Analysis

A concise, enantioselective, and scalable synthesis of (−)-colchicine has been achieved, which is related to Isodemecolcine . The challenging tricyclic 6-7-7 core of colchicinoids was efficiently introduced using an intramolecular oxidopyrylium-mediated [5 + 2] cycloaddition reaction .

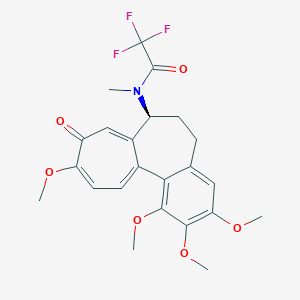

Molecular Structure Analysis

The molecular formula of Isodemecolcine is C21H25NO5 . The molecular weight is 371.4 g/mol . The InChI is 1S/C21H25NO5/c1-22-15-8-6-12-10-18 (25-3)20 (26-4)21 (27-5)19 (12)13-7-9-16 (23)17 (24-2)11-14 (13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Isodemecolcine .

Physical And Chemical Properties Analysis

The physical and chemical properties of Isodemecolcine include a molecular weight of 371.4 g/mol, a XLogP3 of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 371.17327290 g/mol, a monoisotopic mass of 371.17327290 g/mol, a topological polar surface area of 66 Ų, a heavy atom count of 27, and a complexity of 653 .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition : Isodemecolcine is identified as a novel class of positively charged, membrane-impermeant sulfonamides. It selectively inhibits membrane-bound carbonic anhydrase (CA IV) compared to cytosolic isozymes (I, II, and IV). This selective inhibition has significant implications in understanding and potentially treating conditions related to these enzymes (Scozzafava, Briganti, Ilies, & Supuran, 2000).

Drug Research and Development : Hydrogen isotopically labelled compounds, like Isodemecolcine, play a crucial role in drug research. They are essential diagnostic tools that provide vital information about the biological metabolism of drug candidates and their metabolites (Legros et al., 2020).

Microevolutionary Process Studies : Isozyme techniques, relevant in the context of Isodemecolcine studies, are more suitable for addressing questions at the level of populations, subspecies, and species. They are ideal for studying microevolutionary processes, which could be applicable in various fields including ecology, conservation, and evolutionary biology (Brown, 1990).

Impact on In Vitro Matured Oocytes : Research has shown that solutions like Isodemecolcine can affect the spindle apparatus and developmental potential of in vitro matured oocytes. This has implications in reproductive biology and assisted reproductive technologies (Mullen, Rosenbaum, & Critser, 2007).

General Drug Discovery : The research involving compounds like Isodemecolcine contributes significantly to the field of drug discovery. The advancements in genomic sciences and molecular biology have been profoundly influenced by such research, paving the way for new therapeutic agents and treatment modalities (Drews, 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

(7S)-1,2,3,9-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-16(23)17(24-2)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXMYVZMWOQKLM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616022 | |

| Record name | (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isodemecolcine | |

CAS RN |

4702-33-4 | |

| Record name | (7S)-6,7-Dihydro-1,2,3,9-tetramethoxy-7-(methylamino)benzo[a]heptalen-10(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

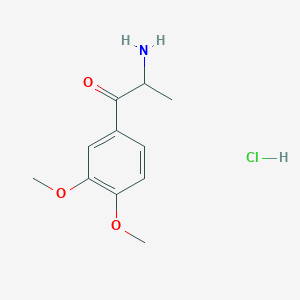

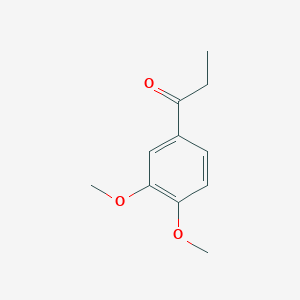

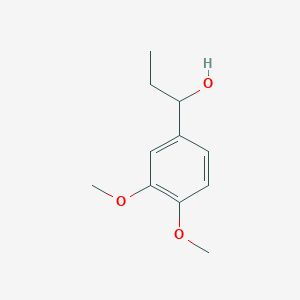

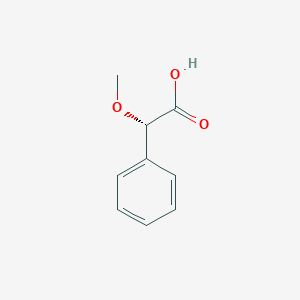

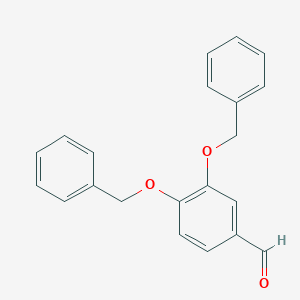

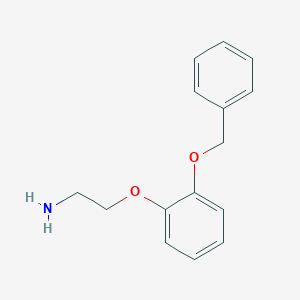

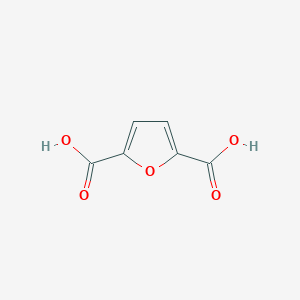

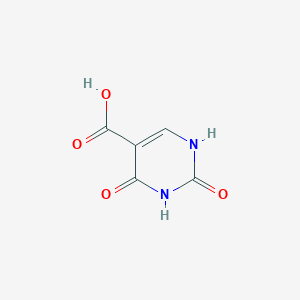

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)